ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
Description
The compound ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate features a complex heterocyclic architecture:
- Core structure: A pyrido[1,2-a]pyrimidin-4-one ring substituted with a methyl group at position 7.
- Thiazolidinone moiety: A 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group connected via a (Z)-configured methylene bridge.
- Piperazine-carboxylate side chain: Ethyl piperazine-1-carboxylate at position 2 of the pyrido-pyrimidinone core.
Properties
Molecular Formula |
C25H29N5O4S2 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H29N5O4S2/c1-3-34-24(33)28-13-11-27(12-14-28)21-18(22(31)29-10-6-7-16(2)20(29)26-21)15-19-23(32)30(25(35)36-19)17-8-4-5-9-17/h6-7,10,15,17H,3-5,8-9,11-14H2,1-2H3/b19-15- |
InChI Key |
KNGZDANUJIAZOD-CYVLTUHYSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions The process typically starts with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects are mediated through these interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Thiazolidinone Substituents: The target compound’s cyclopentyl group offers a balance between lipophilicity and metabolic stability compared to the phenylethyl group in the analog from . The latter may enhance membrane permeability but risks off-target interactions due to aromaticity . Thioxo (C=S) groups in both compounds enable hydrogen bonding or metal coordination, critical for target binding .
Piperazine-Carboxylate Side Chain :
- Present in all analogs, this group improves solubility and bioavailability by introducing basicity, facilitating protonation in physiological conditions .
Stereochemistry :
- The (Z)-configured methylene bridge in the target compound ensures proper spatial alignment for binding. Analogs with undefined or (E)-configurations may exhibit reduced efficacy .
Biological Activity
Ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound characterized by its unique heterocyclic structure, which includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperazine moiety. The molecular formula for this compound is C23H27N5O2S2, with a molecular weight of approximately 513.6 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to various pharmacological effects. The compound shows promise in therapeutic contexts, particularly as an anti-inflammatory and anticancer agent.
Research indicates that its mechanism may involve the inhibition of key enzymes or the modulation of signaling pathways involved in disease processes . For instance, compounds with similar structures have exhibited significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Pharmacological Effects
The pharmacological effects of this compound include:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers and lipid peroxidation .
- Anticancer Activity : It has been noted for its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Comparative Analysis with Similar Compounds
To understand the biological activity of ethyl 4-{3...}, it is beneficial to compare it with other compounds in the thiazolidine and pyrimidine families.
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Thiazolidine core | Anticancer | 6.8 µM (MCF-7) |
| Compound B | Pyrido[1,2-a]pyrimidine core | Antioxidant | EC50 = 0.565 mM |
| Ethyl 4-{...} | Thiazolidine + Pyrido core + Piperazine | Anticancer, Anti-inflammatory | TBD |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally similar to ethyl 4-{...}. For example:
- Study on Anticancer Activity : A study demonstrated that derivatives of thiazolidine compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 0.31 µM to 9.9 µM depending on the specific derivative used .
- Antioxidant Evaluation : Research indicated that modifications in the cycloalkyl moiety significantly enhanced antioxidant activity, suggesting that structural variations can lead to improved biological efficacy .
- Mechanistic Insights : Another study revealed that certain derivatives could induce apoptosis through caspase-dependent pathways while also affecting the cell cycle dynamics in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
